molecular formula C13H15N3O2 B1525639 2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1248547-52-5

2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B1525639
CAS No.: 1248547-52-5
M. Wt: 245.28 g/mol
InChI Key: FKKFQFRCDURILG-UHFFFAOYSA-N
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Description

The compound “2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular formula of the compound is C13H15N3O2 . It contains a five-membered heterocyclic moiety .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 245.28 . It has a density of 1.4±0.1 g/cm3 . The boiling point is 423.7±55.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantiomerically Enriched Bicyclic Hydroxamic Acids : This compound has been utilized in the synthesis of enantiomerically enriched bicyclic hydroxamic acids, specifically 1-hydroxy-dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, through cyclocondensation of L-α-aminohydroxamic acids with keto acids. This process is noted for its high chemo- and stereoselectivity (Hoshino et al., 2013).

Applications in Medicinal Chemistry

  • Antagonists for Angiotensin II Receptors : A series of derivatives, including those related to the 2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione structure, have been investigated as novel AT1-selective angiotensin II receptor antagonists. These compounds were developed using computer-assisted modeling techniques and have shown promising activity in receptor binding and isolated organ assays (Bovy et al., 1993).

Applications in Bioorganic Chemistry

  • Enhancing Cellular Uptake of Polyamides : Modifications of the pyrrole–imidazole (Py–Im) hairpin polyamides, which include structures similar to this compound, have been explored to enhance cellular uptake and biological activity. These polyamides are known for their ability to modulate gene expression by disrupting protein-DNA interactions (Meier et al., 2012).

Applications in Organic Synthesis

  • Synthesis of Imidazo[1,2-α]pyridines : The compound has been used in reactions leading to various complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild, metal-free conditions. This highlights its utility in the synthesis of heterocyclic compounds (Huo et al., 2016).

Applications in Material Science

  • Synthesis of Novel Fluorinated Polyamides : This compound has been used in synthesizing fluorinated polyamides containing tetraphenyl imidazole moieties. These polyamides are noted for their good flame retardancy, thermal stability, and optical transparency, indicating potential applications in material science (Chen et al., 2021).

Properties

IUPAC Name

2-(5-amino-2-methylphenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-4-5-9(14)7-11(8)16-12(17)10-3-2-6-15(10)13(16)18/h4-5,7,10H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKFQFRCDURILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C(=O)C3CCCN3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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